
CA-4948
Descripción general
Descripción
CA-4948 es un inhibidor de molécula pequeña novedoso, biodisponible por vía oral, de la quinasa 4 asociada al receptor de interleucina-1 (IRAK4). IRAK4 es un componente clave de la vía de señalización del midoma, que es esencial para la señalización aguas abajo de los receptores tipo Toll (TLR) y la familia de receptores de interleucina-1 (IL-1R) en las células inmunitarias, incluidos los linfocitos B . This compound ha mostrado ser prometedor en el tratamiento de las neoplasias hematológicas, particularmente aquellas con señalización IRAK4 desregulada .
Métodos De Preparación
CA-4948 se sintetiza a través de una serie de reacciones químicas que implican la formación de una nueva clase de heterociclo bicíclico. La ruta sintética comienza con la identificación de aciertos de la biblioteca de compuestos de Aurigene, seguida del diseño y la síntesis de potentes inhibidores de IRAK4 . El compuesto principal avanzado, this compound, demostró una buena actividad celular en varias líneas celulares, incluidos el linfoma difuso de células B grandes de células B activadas (ABC DLBCL) y las líneas celulares de leucemia mieloide aguda (AML) . El compuesto exhibe perfiles deseables de absorción, distribución, metabolismo y excreción (ADME) y farmacocinética (PK), incluida una buena biodisponibilidad oral en ratones, ratas y perros .
Análisis De Reacciones Químicas
CA-4948 experimenta varios tipos de reacciones químicas, incluida la inhibición de la actividad de la quinasa IRAK4. El compuesto modula las cascadas de señalización de TLR e IL-1R, lo que lleva a una disminución de la liberación de citoquinas y la inhibición de la señalización de NF-κB . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de inhibidores reversibles de tipo 1 competitivos con ATP con alta afinidad de unión a IRAK4 . Los principales productos formados a partir de estas reacciones incluyen la inhibición de las neoplasias hematológicas impulsadas por la sobreactividad de la vía TLR/IL-1R .
Aplicaciones Científicas De Investigación
Efficacy in Hematologic Malignancies
CA-4948 has shown promising results in preclinical models for various hematologic cancers, including:
- Non-Hodgkin Lymphoma (NHL) : In studies involving ABC subtype diffuse large B-cell lymphoma (DLBCL), this compound demonstrated over 90% tumor growth inhibition and significant downregulation of IL-6 levels, indicating its potential as an effective treatment option .
- Acute Myeloid Leukemia (AML) : The compound has exhibited good cellular activity against AML cell lines, suggesting its applicability in treating this aggressive cancer type .
Central Nervous System Applications
One of the most significant advantages of this compound is its ability to penetrate the blood-brain barrier, making it a viable candidate for treating central nervous system malignancies:
- Primary Central Nervous System Lymphoma (PCNSL) : Studies have indicated that this compound effectively targets PCNSL by downregulating IRAK-4 and associated signaling pathways, which are often upregulated in these tumors .
- Melanoma Brain Metastases (MBM) : Preclinical trials have shown that this compound enhances survival rates in models with CNS melanoma tumors. High-dose treatments resulted in a 35% improvement in overall survival compared to control groups .
Clinical Trials
This compound is currently undergoing several clinical trials to evaluate its efficacy and safety in humans:
- Phase 1 Trials : These trials focus on patients with relapsed or refractory hematologic malignancies, assessing the drug's safety profile and optimal dosing strategies .
- Combination Therapies : There are ongoing studies exploring the combination of this compound with other immunotherapeutic agents, such as pembrolizumab, to enhance treatment outcomes for patients with melanoma and brain metastases .
Data Tables
The following table summarizes key pharmacokinetic and pharmacodynamic data from preclinical studies:
Treatment Group | Mean Plasma Concentration (ng/mL) | Mean Tumor Concentration (ng/g) |
---|---|---|
25 mg/kg | 5077.8 ± 587.5 | 2667.2 ± 399.7 |
50 mg/kg | 11565.9 ± 1074.7 | 8291.2 ± 1013.3 |
100 mg/kg | 23268.2 ± 2280.2 | 17943.3 ± 2122.5 |
200 mg/kg | 39123.0 ± 3101.2 | 36973.7 ± 2622.5 |
This table demonstrates the dose-dependent relationship between plasma concentrations of this compound and its accumulation within tumor tissues, indicating effective delivery to target sites.
Mecanismo De Acción
This compound ejerce sus efectos inhibiendo la actividad de la quinasa IRAK4, que es esencial para la señalización aguas abajo de las vías TLR e IL-1R . El compuesto se une a IRAK4 con alta afinidad, lo que lleva a la inhibición de la vía de señalización del midoma y la consiguiente reducción en la liberación de citoquinas y la señalización de NF-κB . Esta inhibición da como resultado una disminución de la supervivencia y la proliferación de las células cancerosas, particularmente aquellas con señalización IRAK4 desregulada .
Comparación Con Compuestos Similares
This compound es único en su capacidad para inhibir selectivamente la actividad de la quinasa IRAK4 con alta afinidad de unión y buena biodisponibilidad oral . Los compuestos similares incluyen otros inhibidores de IRAK4, como ibrutinib y venetoclax, que también se dirigen a las vías de señalización de TLR e IL-1R . This compound ha demostrado una eficacia superior en estudios preclínicos, particularmente en combinación con otros fármacos activos contra neoplasias hematológicas .
Actividad Biológica
CA-4948 is an innovative oral small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, particularly non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML). The following sections detail the biological activity of this compound, including its mechanism of action, clinical findings, and relevant case studies.
IRAK4 is a critical component of the Myddosome signaling pathway, which mediates immune responses through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is commonly associated with several malignancies, including ABC-subtype diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM). By inhibiting IRAK4, this compound disrupts downstream signaling that promotes tumor growth and survival, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and reduced activation of key transcription factors involved in cancer progression .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. In preclinical models, therapeutic levels were achieved in both cerebrospinal fluid (CSF) and brain tissue, demonstrating its potential for treating central nervous system (CNS) malignancies .
In toxicity studies conducted on mice and dogs, this compound was well tolerated at efficacious doses. The maximum tolerated dose (MTD) was established during clinical trials, ensuring that patients could receive adequate treatment without significant adverse effects .
Case Studies
- AML Patient Response : In a Phase 1/2 study involving adult patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS), this compound demonstrated promising results. Among 22 enrolled patients, significant reductions in bone marrow blasts were observed across all dose cohorts. Notably, one patient with a spliceosome mutation achieved complete remission with negative minimal residual disease after treatment with this compound .
- Lymphoma Treatment : In another clinical evaluation focused on NHL, this compound was shown to induce objective responses in patients with high-risk disease. The drug's efficacy was particularly notable in patients harboring FLT3 mutations, where a complete eradication of the mutation was documented following treatment .
Research Findings
Recent studies have highlighted the impact of this compound on key signaling pathways associated with tumor growth:
- Downregulation of NF-κB and MAPK Pathways : Treatment with this compound resulted in significant downregulation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in tumor cells. This was evidenced by reduced protein levels of phospho-p38, phospho-ERK1/2, and phospho-NF-κB P65 in both tumor cells and the surrounding microenvironment .
Summary of Clinical Trials
Trial Phase | Indication | Patient Cohort | Primary Outcomes |
---|---|---|---|
Phase 1/2 | Relapsed/Refractory AML/MDS | 22 patients | Objective responses in 5 patients; MTD established |
Phase 1 | Non-Hodgkin Lymphoma | Variable | Significant downregulation of IRAK4-related pathways |
Ongoing | CNS Tumors (PCNSL & MBM) | Not specified | Blood-brain barrier penetration confirmed |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of CA-4948, and how does it target specific genetic subsets in AML/MDS?
this compound is a dual inhibitor of IRAK4 kinase and FLT3, targeting dysregulated signaling in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. IRAK4-L, an oncogenic isoform overexpressed in >50% of AML/MDS patients, is driven by spliceosome mutations (e.g., SF3B1, U2AF1). This compound suppresses IRAK4-L-mediated NF-κB activation and inhibits FLT3, a driver mutation in AML. This dual mechanism is particularly effective in patients with spliceosome or FLT3 mutations, as demonstrated by higher response rates (40% CR/CRh in AML, 57% ORR in MDS) in genetically defined cohorts .
Q. What clinical trial endpoints are most relevant for evaluating this compound in relapsed/refractory AML/MDS?
Key endpoints include:
- Complete Remission (CR) with hematologic recovery (CRh) to assess marrow blast reduction and hematologic function.
- Objective Response Rate (ORR) to capture partial responses and stable disease.
- FLT3 mutation clearance via serial genomic analysis to validate target engagement.
- Safety metrics , particularly the absence of grade 4/5 toxicities and dose-limiting myelosuppression.
Phase 1/2 trials have prioritized these endpoints, with data showing 40% CR/CRh in AML and 57% ORR in MDS patients with spliceosome mutations .
Q. How are spliceosome mutations (e.g., SF3B1, U2AF1) used to stratify patients in this compound trials?
Spliceosome mutations are identified via next-generation sequencing (NGS) panels. Patients with SF3B1 or U2AF1 mutations are enrolled in biomarker-driven cohorts due to their association with IRAK4-L overexpression. This stratification ensures alignment with this compound’s mechanism, as these mutations drive IRAK4-L-dependent oncogenic signaling. Trial designs emphasize enrollment of these subsets to maximize response rates and validate precision medicine approaches .
Advanced Research Questions
Q. How can contradictory efficacy data between AML and MDS cohorts be reconciled in this compound studies?
Discrepancies in response rates (e.g., 57% ORR in MDS vs. 40% CR/CRh in AML) may stem from differences in disease biology, mutation co-occurrence, or prior therapies. MDS patients often have lower tumor burden and slower progression, enabling clearer detection of hematologic improvement. Methodologically, subgroup analyses by mutation type (e.g., FLT3-ITD vs. spliceosome-only) and longitudinal genomic profiling can clarify these variations. For example, FLT3-mutated AML patients showed 67% blast reduction post-treatment, highlighting the role of FLT3 inhibition in specific subsets .
Q. What experimental strategies optimize this compound dose escalation while mitigating toxicity risks?
Phase 1 trials employed a 3+3 design with dose cohorts ranging from 50 mg QD to 400 mg BID. Key strategies include:
- Pharmacokinetic/Pharmacodynamic (PK/PD) monitoring to align exposure with target inhibition (e.g., IL-6 suppression in whole blood assays).
- Safety lead-ins to detect early toxicities like rhabdomyolysis (reversible with hydration).
- RP2D determination based on the absence of dose-limiting toxicities (DLTs) at 300 mg BID, supported by manageable adverse events (e.g., grade 1-2 diarrhea, fatigue) .
Q. How can preclinical models inform this compound combination therapy design?
Preclinical data suggest synergies with:
- Azacitidine/Venetoclax : this compound enhances apoptosis in AML cell lines by counteracting IRAK4-mediated survival signals.
- Anti-PD-1 immunotherapy : In melanoma brain metastasis models, this compound reduced immunosuppressive myeloid cell infiltration and improved T-cell activation.
Experimental designs should incorporate PDX models with spliceosome/FLT3 mutations and prioritize combinations that target complementary pathways (e.g., BCL-2 inhibition + IRAK4 suppression) .
Q. Methodological Considerations
Q. What statistical approaches address heterogeneity in this compound trial populations?
- Bayesian adaptive designs to dynamically allocate patients to mutation-specific cohorts.
- Cox proportional hazards models adjusted for covariates like prior therapies (median: 4 lines) and mutation burden.
- Simon’s two-stage designs in phase 2 expansions to confirm activity in genetically defined subgroups .
Q. How is resistance to this compound monitored in long-term responders?
Resistance mechanisms are tracked via:
Propiedades
IUPAC Name |
6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIMETUXCNDSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339192 | |
Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801343-74-7 | |
Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.